molecular formula C9H17NO3 B2741675 Tert-butyl 2-(3-aminooxetan-3-yl)acetate CAS No. 2248417-75-4

Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Cat. No.: B2741675
CAS No.: 2248417-75-4
M. Wt: 187.239
InChI Key: NPIGGJDMSWIEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is an organic compound that features a tert-butyl ester group and an aminooxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminooxetan-3-yl)acetate typically involves the reaction of tert-butyl acetate with an appropriate aminooxetane derivative. One common method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent. This method is advantageous due to its safety and sustainability, as well as its effectiveness with polar substrates and less nucleophilic anilines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic amidation reactions. These reactions are typically carried out in ester solvents like tert-butyl acetate, which offer improvements in terms of safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminooxetan-3-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the oxetane ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boronic acids, boric acid derivatives, and boron heterocycles. These reactions are often carried out under mild conditions to ensure high yields and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions typically yield amide derivatives, while oxidation reactions produce oxides.

Scientific Research Applications

Tert-butyl 2-(3-aminooxetan-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-(3-aminooxetan-3-yl)acetate include other aminooxetane derivatives and tert-butyl esters. Examples include:

  • Tert-butyl 2-(3-hydroxyoxetan-3-yl)acetate
  • Tert-butyl 2-(3-methyloxetan-3-yl)acetate

Uniqueness

This compound is unique due to its specific combination of a tert-butyl ester group and an aminooxetane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-(3-aminooxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(10)5-12-6-9/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIGGJDMSWIEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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